1-Isocianociclohexeno

Descripción general

Descripción

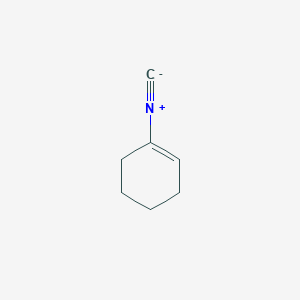

1-Isocyanocyclohexene is an organic compound with the molecular formula C7H9N. It is characterized by a cyclohexene ring with an isocyanide functional group attached. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .

Aplicaciones Científicas De Investigación

1-Isocyanocyclohexene is utilized in numerous scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: 1-Isocyanocyclohexene is employed in the production of polymers and other industrial chemicals.

Mecanismo De Acción

Target of Action

1-Isocyanocyclohexene, like other isocyanides, has been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The primary targets of 1-Isocyanocyclohexene are likely to be the biochemical pathways involved in these biological activities.

Mode of Action

Isocyanides, in general, are known for their metal coordinating properties . They can act as ligands in coordination chemistry, which suggests that they might interact with metal ions in biological systems. This interaction could potentially alter the function of metalloproteins or other metal-dependent biochemical processes, leading to the observed biological activities.

Biochemical Pathways

Given the biological activities of isocyanides, it can be inferred that 1-isocyanocyclohexene might affect pathways related to bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 10715 , might influence its pharmacokinetic behavior

Result of Action

Given its biological activities, it can be inferred that the compound might induce changes at the molecular and cellular levels that inhibit bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isocyanocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-isocyanocyclohexene often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isocyanocyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon or Raney nickel.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexenone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexene derivatives.

Comparación Con Compuestos Similares

- 1-Cyclohexenylisocyanide

- Cyclohexene,1-isocyano-

- 1-Isocyanocyclohex-1-ene

Comparison: 1-Isocyanocyclohexene is unique due to its specific reactivity and the stability of the isocyanide group. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yield. Its unique structure allows for diverse applications in synthetic chemistry and industrial processes .

Actividad Biológica

1-Isocyanocyclohexene, an organic compound with the molecular formula CHN, is characterized by a cyclohexene ring attached to an isocyanide functional group. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antimalarial, and antitumoral properties. This article explores its biological activity through various studies and applications.

Overview of Biological Activities

1-Isocyanocyclohexene exhibits potent biological activity similar to other isocyanides. The following table summarizes its key biological activities:

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antifungal | Inhibits growth of fungi in laboratory settings |

| Antimalarial | Shows activity against malarial parasites |

| Antitumoral | Potential in inhibiting tumor cell proliferation |

| Antifouling | Prevents biofouling in marine environments |

The mechanism of action for 1-isocyanocyclohexene involves several biochemical pathways:

- Metal Coordination : Isocyanides are known for their ability to coordinate with metal ions, which can disrupt essential enzymatic processes in target organisms.

- Cellular Interaction : The compound may interfere with cellular signaling pathways that regulate growth and proliferation in bacteria, fungi, and cancer cells.

- Biofilm Disruption : Its antifouling properties suggest that it can disrupt biofilm formation, which is critical in both medical and environmental contexts.

Antibacterial Activity

A study demonstrated that 1-isocyanocyclohexene exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound in antibiotic development .

Antifungal Properties

Research focused on the antifungal activity of 1-isocyanocyclohexene showed effective inhibition of fungal growth in vitro. The compound was tested against common pathogenic fungi such as Candida albicans and Aspergillus niger, revealing promising results that warrant further exploration in clinical settings .

Antimalarial Efficacy

In a recent investigation, 1-isocyanocyclohexene demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involved disruption of the parasite's life cycle, suggesting a novel approach to antimalarial drug development .

Antitumoral Activity

Studies have indicated that 1-isocyanocyclohexene may inhibit tumor cell proliferation. In vitro tests showed that it induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate apoptotic pathways presents a potential avenue for cancer therapy .

Synthetic Applications

1-Isocyanocyclohexene serves as a versatile intermediate in organic synthesis. It is particularly valuable in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the formation of complex molecules from simple starting materials. This capability enhances its utility in pharmaceutical development and chemical research .

Propiedades

IUPAC Name |

1-isocyanocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXASHHKFVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447522 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-57-9 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?

A1: 1-isocyanocyclohexene acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes 1-isocyanocyclohexene, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.

Q2: What kind of post-condensation modifications are possible with 1-isocyanocyclohexene-derived Ugi products?

A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].

Q3: Can you give a specific example of how 1-isocyanocyclohexene enables unique synthetic routes?

A3: Researchers successfully employed 1-isocyanocyclohexene in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating 1-isocyanocyclohexene, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].

Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?

A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.